molecular formula C13H7Cl2NO4 B8682229 4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde

4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde

Cat. No. B8682229
M. Wt: 312.10 g/mol
InChI Key: ZEHLGGJJSYXXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde is a useful research compound. Its molecular formula is C13H7Cl2NO4 and its molecular weight is 312.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,4-dichlorophenoxy)-3-nitroBenzaldehyde

Molecular Formula

C13H7Cl2NO4

Molecular Weight

312.10 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-3-nitrobenzaldehyde

InChI

InChI=1S/C13H7Cl2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-7H

InChI Key

ZEHLGGJJSYXXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To powdered potassium hydroxide (9.0 g, 0.12 mol) at 110° C. was added 2,4-dichlorophenol (19.0 g, 0.12 mol) in one portion. The mixture was stirred for 15 min. and a homogenous solution resulted. 4-Chloro-3-nitrobenzaldehyde (20.0 g, 0.11 mol) was added and the thick mixture was stirred at 110° C. for 1 h. After cooling to room temperature, the mixture was partitioned between 2M aqueous sodium hydroxide and ethyl acetate. The organic layer was separated, washed with brine and dried over magnesium sulfate. Evaporation of solvent and recrystallization from ethanol afforded 27.0 g (80%) of the title compound as a pale yellow solid. 1H NMR (CDCl3) δ9.80 (s, 1H), 8.48 (s, 1H), 7.90 (d, 1H), 7.53 (s, 1H), 7.35 (d, 1H), 7.16 (d, 1H), 6.88 (d, 1H). 3-Amino-4-(2,4-dichlorophenoxy)benzaldehyde
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
80%

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